8,8-二甲基-7-氧代壬酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

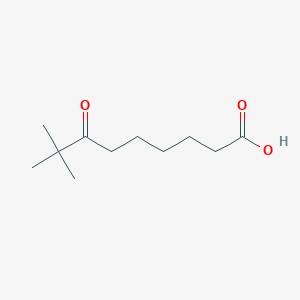

8,8-Dimethyl-7-oxononanoic acid is a chemical compound with the molecular formula C11H20O3 . It is used as an intermediate for the synthesis of conjugated molecules .

Synthesis Analysis

The synthesis of 8,8-Dimethyl-7-oxononanoic acid involves the decarboxylative condensation of L-alanine with pimeloyl-CoA in a stereospecific manner . The crude product is added to a lye containing potassium hydroxide and reacted under reflux for 1 hour. After cooling, it is adjusted to neutrality with dilute hydrochloric acid, and the organic layer is separated into the crude carbonyl carboxylic acid compound .Molecular Structure Analysis

The molecular structure of 8,8-Dimethyl-7-oxononanoic acid is characterized by a molecular weight of 200.27 g/mol . The structure of the compound can be represented by the InChI key: InChIKey=AOVHCOMMGZKIIE-UHFFFAOYSA-N .Chemical Reactions Analysis

The primary chemical reaction involving 8,8-Dimethyl-7-oxononanoic acid is its formation through the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction is catalyzed by a pyridoxal 5’-phosphate-dependent enzyme .Physical and Chemical Properties Analysis

8,8-Dimethyl-7-oxononanoic acid has a molecular weight of 200.27 g/mol . It is a carboxylic acid and ketone compound .科学研究应用

合成和化学转化

类似化合物的合成:与 8,8-二甲基-7-氧代壬酸密切相关的 8-氧代壬酸已用于合成各种化合物。例如,它参与了己酸类似物的生产,这些类似物在化学研究中具有潜在应用 (孙岩,2010)。

掺入蛋白质:8,8-二甲基-7-氧代壬酸的变体 2-氨基-8-氧代壬酸已在基因上整合到大肠杆菌的蛋白质中。这种掺入允许对蛋白质进行位点特异性修饰,在生物化学和分子生物学中显示出潜力 (黄英等人,2010)。

合成方法:对与 8,8-二甲基-7-氧代壬酸密切相关的壬二烯酸酯氧化为 8-氧代壬酸酯的研究展示了创新合成方法,可能适用于类似化合物 (J. Tsuji 等人,1978)。

生化和生物应用

白三烯-A4 水解酶抑制:与 8,8-二甲基-7-氧代壬酸在结构上相似的氨基酸 8(S)-氨基-2(R)-甲基-7-氧代壬酸抑制白三烯-A4 水解酶。该酶在炎症介质的生物合成中至关重要,表明具有潜在的药物应用 (B. Parnas 等人,1996)。

酶机制研究:利用与 8,8-二甲基-7-氧代壬酸在结构上相似的化合物的 8-氨基-7-氧代壬酸合酶一直是机理研究的主题。这些研究提供了对酶催化的见解,并可以为进一步的生化研究提供信息 (S. Webster 等人,2000)。

分子建模和药物开发

- 分子对接研究:涉及与 8,8-二甲基-7-氧代壬酸在结构上相关的化合物的建模和合成的研究可以促进新型抗癌药物的开发。这在涉及分子对接和动态模拟以预测与生物靶标相互作用的研究中得到了例证 (Priscila Ivo Rubim de Santana 等人,2020)。

作用机制

Target of Action

The primary target of 8,8-Dimethyl-7-oxononanoic acid is the enzyme 8-Amino-7-oxononanoate synthase (AONS) . This enzyme is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin .

Mode of Action

8,8-Dimethyl-7-oxononanoic acid interacts with AONS to catalyze the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction occurs in a stereospecific manner to form 8 (S)-amino-7-oxononanoate . The reaction involves an acylation step with inversion of configuration and a decarboxylation with retention of configuration .

Biochemical Pathways

The action of 8,8-Dimethyl-7-oxononanoic acid affects the biotin biosynthesis pathway . The compound is involved in the first committed step of this pathway, leading to the formation of 8 (S)-amino-7-oxononanoate . This step is crucial for the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxlase reactions .

Pharmacokinetics

The compound’s molecular weight is approximately 20028 , which may influence its absorption, distribution, metabolism, and excretion in the body

Result of Action

The action of 8,8-Dimethyl-7-oxononanoic acid results in the formation of 8 (S)-amino-7-oxononanoate . This compound is a key intermediate in the biosynthesis of biotin . Biotin is essential for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism .

安全和危害

未来方向

The future directions of research on 8,8-Dimethyl-7-oxononanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. As it is an intermediate for the synthesis of conjugated molecules , it may have potential uses in various chemical and pharmaceutical industries.

生化分析

Biochemical Properties

8,8-Dimethyl-7-oxononanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of conjugated molecules. The acid group of 8,8-Dimethyl-7-oxononanoic acid can derivatize amine-containing molecules in the presence of activators such as EDC or HATU . This interaction is crucial for the formation of stable conjugates, which are essential in various biochemical applications.

Cellular Effects

The effects of 8,8-Dimethyl-7-oxononanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, making it a valuable tool in cellular biology research .

Molecular Mechanism

At the molecular level, 8,8-Dimethyl-7-oxononanoic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to modify gene expression further highlights its importance in molecular biology studies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8,8-Dimethyl-7-oxononanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8,8-Dimethyl-7-oxononanoic acid remains stable under specific conditions, but its degradation can lead to altered cellular responses .

Dosage Effects in Animal Models

The effects of 8,8-Dimethyl-7-oxononanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .

Transport and Distribution

The transport and distribution of 8,8-Dimethyl-7-oxononanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are essential for its biological activity and function .

Subcellular Localization

8,8-Dimethyl-7-oxononanoic acid’s subcellular localization is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles, where it can exert its effects on cellular activities .

属性

IUPAC Name |

8,8-dimethyl-7-oxononanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,3)9(12)7-5-4-6-8-10(13)14/h4-8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVHCOMMGZKIIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510513 |

Source

|

| Record name | 8,8-Dimethyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84451-93-4 |

Source

|

| Record name | 8,8-Dimethyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。